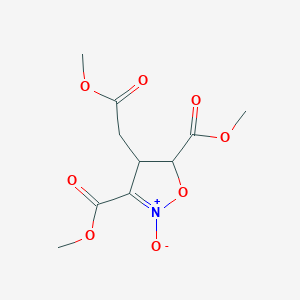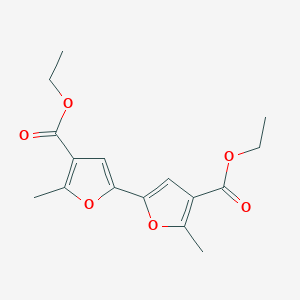
1-PHENYLETHANAMINE 2,3-DIHYDROXYSUCCINATE
Overview
Description
Preparation Methods
The synthesis of 1-PHENYLETHANAMINE 2,3-DIHYDROXYSUCCINATE typically involves the reaction of 1-phenylethanamine with 2,3-dihydroxysuccinic acid under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process. The mixture is then heated to a specific temperature to ensure complete reaction, followed by purification steps to isolate the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-PHENYLETHANAMINE 2,3-DIHYDROXYSUCCINATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur in the presence of halogens or other substituents, leading to the formation of substituted products
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
1-PHENYLETHANAMINE 2,3-DIHYDROXYSUCCINATE has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 1-PHENYLETHANAMINE 2,3-DIHYDROXYSUCCINATE involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The compound may activate signaling pathways such as the phosphatidylinositol-calcium second messenger system, which regulates intracellular calcium levels and influences cellular functions .
Comparison with Similar Compounds
1-PHENYLETHANAMINE 2,3-DIHYDROXYSUCCINATE can be compared with similar compounds such as:
N-METHYL-1-PHENYLETHANAMINE HYDROCHLORIDE: This compound has a similar structure but differs in its methylation and hydrochloride salt form.
3-(4-METHOXYPHENYL)BUTANOIC ACID COMPOUND WITH 1-PHENYLETHANAMINE: This compound is a complex formed with 1-phenylethanamine and has distinct properties.
α-(Boc-amino)phenethylamine: This compound is a derivative of phenethylamine with a Boc-protected amino group.
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;1-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.C4H6O6/c1-7(9)8-5-3-2-4-6-8;5-1(3(7)8)2(6)4(9)10/h2-7H,9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFXXIZXEJNRQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E,5E)-2,5-bis[(E)-3-(N-methylanilino)prop-2-enylidene]cyclopentan-1-one](/img/structure/B3828755.png)
![(2E,4E)-5-(dimethylamino)-1-[3-[(2E,4Z)-5-(dimethylamino)-4-phenylpenta-2,4-dienoyl]-2-hydroxy-5-phenylphenyl]-4-phenylpenta-2,4-dien-1-one](/img/structure/B3828762.png)
![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)urea](/img/structure/B3828772.png)
![isopropyl [5-(N-ethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B3828790.png)

![1-{2-hydroxy-3-[4-methoxy-2-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B3828807.png)

![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B3828825.png)
![1-[(5-Hydroxy-2-methyl-1,3-oxazol-4-yl)methylidene]naphthalen-2-one](/img/structure/B3828829.png)
![2-[6-(4-methoxyphenyl)-5-phenyl-5,6-dihydropyridazin-3-yl]-1H-indene-1,3(2H)-dione](/img/structure/B3828835.png)

![4-[(2,5-Dioxopyrrol-1-yl)amino]benzoic acid](/img/structure/B3828844.png)
